molecular formula C19H11F17N2O3 B4303911 heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate

heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate

Cat. No. B4303911
M. Wt: 638.3 g/mol
InChI Key: CKRDTJUNODZHSU-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate, also known as HFOBE, is a fluorinated compound that has been studied extensively for its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate is not fully understood, but it is believed to interact with cell membranes and proteins due to its unique fluorinated structure. This interaction can lead to changes in cellular function and signaling pathways, which can ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate has been found to have unique biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. Studies have shown that heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate can inhibit the expression of inflammatory cytokines and chemokines, leading to a decrease in inflammation. In addition, heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate in lab experiments is its unique fluorinated structure, which allows for easy detection and quantification using various analytical techniques such as NMR and mass spectrometry. In addition, heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate research, including its use in drug delivery, surface modification, and biomedical imaging. In addition, further studies are needed to fully understand the mechanism of action of heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate and its potential use in treating various diseases such as cancer and inflammation. Furthermore, exploring the synthesis of heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate derivatives may lead to the development of new compounds with improved properties and applications.
Conclusion:
In conclusion, heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate is a fluorinated compound that has been studied extensively for its potential use in various scientific research applications. Its unique fluorinated structure allows for easy detection and quantification using various analytical techniques, and it has been found to have unique biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate research that may lead to the development of new compounds with improved properties and applications.

Scientific Research Applications

Heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate has been studied for its potential use in various scientific research applications such as surface modification, drug delivery, and biomedical imaging. Due to its unique fluorinated structure, heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate has been found to have excellent hydrophobic properties, making it an ideal candidate for surface modification of materials such as polymers and metals. heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate has also been studied as a potential drug delivery vehicle due to its ability to encapsulate hydrophobic drugs. In addition, heptadecafluorooctyl 3-(2-benzoylhydrazino)but-2-enoate has been explored for its use in biomedical imaging due to its high stability and low toxicity.

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl (Z)-3-(2-benzoylhydrazinyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F17N2O3/c1-8(37-38-11(40)9-5-3-2-4-6-9)7-10(39)41-19(35,36)17(30,31)15(26,27)13(22,23)12(20,21)14(24,25)16(28,29)18(32,33)34/h2-7,37H,1H3,(H,38,40)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDTJUNODZHSU-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)/NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F17N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

heptadecafluorooctyl (2Z)-3-[2-(phenylcarbonyl)hydrazinyl]but-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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